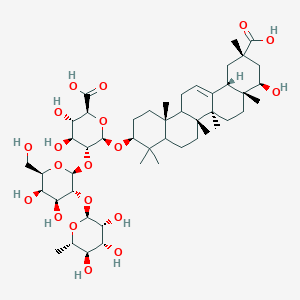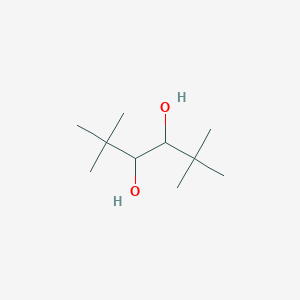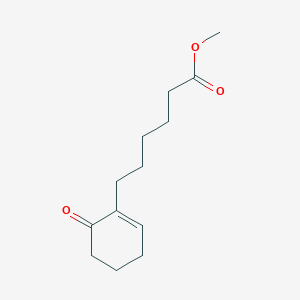
Methyl 6-(6-oxocyclohex-1-EN-1-YL)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexene-1-hexanoic acid, 6-oxo-, methyl ester is an organic compound with the molecular formula C13H20O3. It is a derivative of cyclohexene and hexanoic acid, characterized by the presence of a keto group and a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Cyclohexene-1-hexanoic acid, 6-oxo-, methyl ester can be synthesized through several methods. One common approach involves the ozonolytic cleavage of cyclohexene to produce methyl 6-oxohexanoate . The procedure typically involves the following steps:
Ozonolysis: Cyclohexene is subjected to ozonolysis in the presence of dichloromethane and methanol at low temperatures (around -78°C). Ozone is bubbled through the solution until a blue color appears, indicating the formation of ozonides.
Workup: The reaction mixture is treated with p-toluenesulfonic acid and allowed to warm to room temperature under a nitrogen atmosphere. Anhydrous sodium bicarbonate is added to neutralize the acid, followed by the addition of dimethyl sulfide to reduce the ozonides.
Purification: The crude product is purified by short-path distillation to obtain methyl 6-oxohexanoate.
Industrial Production Methods
Industrial production methods for 1-Cyclohexene-1-hexanoic acid, 6-oxo-, methyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexene-1-hexanoic acid, 6-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Different esters or amides.
Aplicaciones Científicas De Investigación
1-Cyclohexene-1-hexanoic acid, 6-oxo-, methyl ester has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of other functionalized compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexene-1-hexanoic acid, 6-oxo-, methyl ester depends on the specific reactions it undergoes. For example, in reduction reactions, the keto group is reduced to an alcohol through the transfer of hydride ions from the reducing agent to the carbonyl carbon. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1-Cyclohexene-1-hexanoic acid, 6-oxo-, methyl ester can be compared with similar compounds such as:
Methyl 6-oxohexanoate: Similar in structure but lacks the cyclohexene ring.
Methyl 3-oxo-cyclohex-1-enecarboxylate: Similar in structure but has a different position of the keto group and ester group.
Methyl 6,6-dimethoxyhexanoate: Similar in structure but has additional methoxy groups.
The uniqueness of 1-Cyclohexene-1-hexanoic acid, 6-oxo-, methyl ester lies in its combination of a cyclohexene ring, a hexanoic acid chain, a keto group, and a methyl ester group, which imparts distinct reactivity and properties.
Propiedades
Número CAS |
100853-02-9 |
|---|---|
Fórmula molecular |
C13H20O3 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
methyl 6-(6-oxocyclohexen-1-yl)hexanoate |
InChI |
InChI=1S/C13H20O3/c1-16-13(15)10-4-2-3-7-11-8-5-6-9-12(11)14/h8H,2-7,9-10H2,1H3 |
Clave InChI |
PERBUWOJBIULNS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCC1=CCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



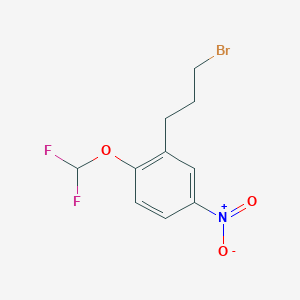
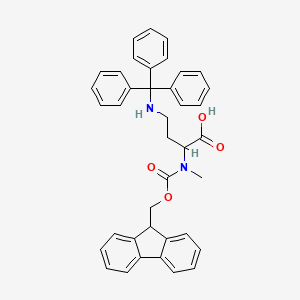
![1-azabicyclo[2.2.2]octan-3-yl 2-(1-hydroxycyclopentyl)-2-phenylacetate](/img/structure/B14074799.png)
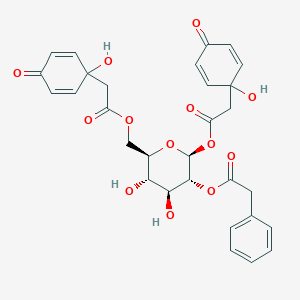

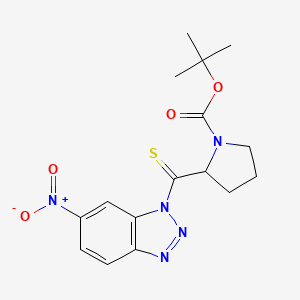

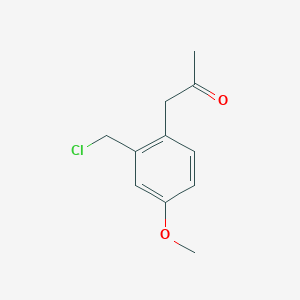
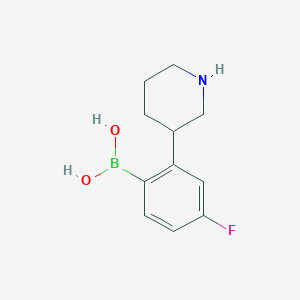
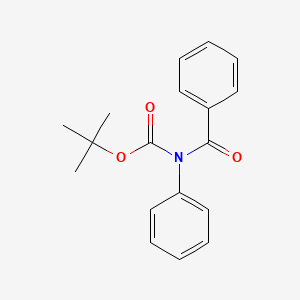
![Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester](/img/structure/B14074839.png)
